N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a methoxyphenyl group, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Construction of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine structure.
Coupling Reactions: The final step involves coupling the triazole and isoxazolo[5,4-b]pyridine intermediates using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-1H-1,2,4-triazole
- Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate
Uniqueness
N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. The presence of both triazole and isoxazolo[5,4-b]pyridine moieties provides a distinctive structural framework that can interact with various biological targets.
Properties
Molecular Formula |
C23H17ClN6O3 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H17ClN6O3/c1-13-21-17(10-19(28-23(21)33-29-13)14-3-6-16(32-2)7-4-14)22(31)27-15-5-8-20(18(24)9-15)30-12-25-11-26-30/h3-12H,1-2H3,(H,27,31) |
InChI Key |
UWNQIHFJVVYYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)Cl |
Origin of Product |
United States |
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